molecular formula C16H16N2O3S B3018904 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 900763-82-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3018904
CAS No.: 900763-82-8
M. Wt: 316.38
InChI Key: HQKZHMRTJLEYLX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with cyano and dimethyl groups at positions 3, 4, and 5, respectively. The acetamide side chain is linked to a 4-methoxyphenoxy group, contributing to its unique physicochemical and pharmacological profile. Key properties include:

  • Molecular formula: C₁₉H₁₉N₃O₃S
  • Molecular weight: 413.514 g/mol
  • Hydrogen bond acceptors/donors: 7/1
  • LogP (XlogP): 3.7 .

The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may enhance its binding affinity to biological targets.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKZHMRTJLEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with cyano and dimethyl groups, along with an acetamide moiety linked to a methoxyphenoxy group. This unique structure contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC12H14N2O3S
Molecular Weight270.32 g/mol
CAS Number2171672-17-4

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like the cyano and methoxy groups enhances its binding affinity and may modulate enzymatic activities or receptor functions.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay
  • Findings : Compounds similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating promising antitumor activity .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the thiophene ring and substituents could enhance antimicrobial efficacy.

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on lung cancer cell lines.
    • Results : The tested compounds showed higher activity in 2D cultures compared to 3D cultures, suggesting that the microenvironment affects drug efficacy .
  • Antimicrobial Screening :
    • Objective : Assess the antibacterial properties of structurally similar compounds.
    • Results : Several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Future Directions

Given its promising biological activities, further research is warranted to optimize the chemical structure of this compound. Potential areas for exploration include:

  • Modifications to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Investigating the compound's pharmacokinetics and bioavailability in vivo.
  • Exploring combination therapies with existing chemotherapeutic agents to improve efficacy.

Comparison with Similar Compounds

Structural Analogues in Pest Control

Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Core structure: Pyridine with distyryl and cyano groups.
  • Key difference : Open-chain structure with a thioether linkage instead of a thiophene ring.
  • Activity: Exhibits higher aphidicidal activity (against cowpea aphids) compared to its cyclized analogue, compound 3. The presence of the cyano group and open conformation enhances bioactivity, likely by improving target interaction .

Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

  • Core structure: Cyclized thienopyridine.
  • Key difference: Loss of the cyano group during cyclization.
  • Activity: Reduced aphidicidal potency compared to compound 2, emphasizing the critical role of the cyano group in bioactivity .
Table 1: Aphidicidal Activity Comparison
Compound Core Structure Cyano Group LC₅₀ (µM)
Target Compound Thiophene Yes Not reported
Compound 2 Pyridine-thio Yes 0.12
Compound 3 Thienopyridine No 0.45

Anticancer Acetamide Derivatives

Compounds 38–40 : N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamides

  • Core structure : Quinazoline-sulfonyl with pyrrolidinyl, piperidinyl, or morpholinyl substituents.
  • Activity : Demonstrated remarkable cytotoxicity against HCT-116, MCF-7, and PC-3 cancer cell lines (IC₅₀: 1.2–3.8 µM) .
  • Comparison: The target compound’s thiophene core and 4-methoxyphenoxy group may offer distinct pharmacokinetic advantages (e.g., metabolic stability) over quinazoline-based analogues.
Table 2: Anticancer Activity of Methoxyphenyl Acetamides
Compound Core Structure Substituent IC₅₀ (µM)
Target Compound Thiophene 4-Methoxyphenoxy Not tested
Compound 38 Quinazoline-sulfonyl Pyrrolidinyl 1.2
Compound 40 Quinazoline-sulfonyl Morpholinyl 2.1

Anti-inflammatory Hybrid Molecules

Compound 3 () : Pyrazolone-thiadiazole hybrid

  • Core structure : Tetrahydrobenzothiophenyl with a thiadiazole linker.
  • Comparison: Both compounds share a cyano-thiophene motif, but the target compound’s 4-methoxyphenoxy group may enhance solubility compared to the thiadiazole moiety.

CD73 Inhibitors with Thiopyridine Scaffolds

Compounds 1b–1d () : 4,6-Biaryl-2-thiopyridine derivatives

  • Core structure: Thiopyridine with 4-methoxyphenyl or morpholinophenyl groups.
  • Activity: Designed as CD73 inhibitors for cancer immunotherapy.
  • Comparison : The target compound’s thiophene core may offer a conformational advantage over rigid thiopyridine scaffolds in binding to enzymatic pockets .

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